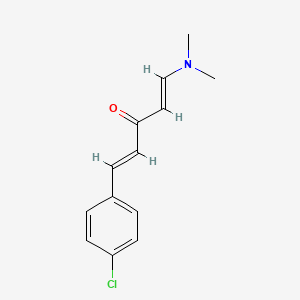

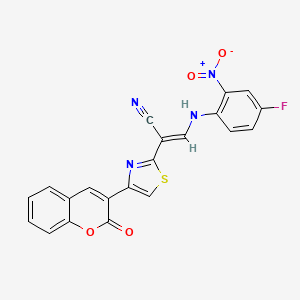

![molecular formula C21H20N2O3 B2762500 [5-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl][4-(tert-butyl)phenyl]methanone CAS No. 956181-72-9](/img/structure/B2762500.png)

[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl][4-(tert-butyl)phenyl]methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl][4-(tert-butyl)phenyl]methanone, also known as 5-BDPM, is a novel synthetic compound that has been studied for its potential applications in medicinal chemistry, organic synthesis, and materials science. 5-BDPM is a heterocyclic compound that contains a pyrazole ring, a benzodioxole ring, and a tert-butylphenyl group. This compound has been studied for its ability to act as a ligand for metal-based catalysts, its potential anti-inflammatory properties, and its ability to act as a potential drug candidate.

Scientific Research Applications

Cooperative Molecular Dimerization

The synthesis of new 3,5-diaryl-1H-pyrazoles demonstrates the formation of molecular dimers through intermolecular hydrogen bonds, showcasing the chemical's role in understanding molecular interactions and crystal structure formation (Zheng, Wang, & Fan, 2010).

Antimicrobial and Antimycobacterial Activity

A study synthesized a library of compounds for in silico ADME prediction properties, in vitro antibacterial, antifungal, and antimycobacterial activities. The compounds showed good to moderate activity against bacterial strains, with some demonstrating better activity than standard drugs (Pandya, Dave, Patel, & Desai, 2019).

Anti-inflammatory Activity

Research on novel pyrazole derivatives of gallic acid revealed their potential anti-inflammatory effects, with synthesized compounds exhibiting good activity in vivo. This study underscores the therapeutic potential of these chemical structures in developing anti-inflammatory treatments (Arunkumar, Ilango, Manikandan, & Ramalakshmi, 2009).

Green Synthesis Approach

The preparation of acyl pyrazole derivatives, including those similar to the query compound, through an oxidative functionalization reaction offers a clean, green synthesis method. This research highlights the efficiency and environmental benefits of novel synthesis approaches (Doherty, Wadey, Sandoval, & Leadbeater, 2022).

Anticancer Agents Evaluation

Another study synthesized and evaluated novel pyrazoline derivatives for their cytotoxic effects on the HepG-2 cell line, identifying compounds with potent anticancer activity. This research contributes to the discovery of new anticancer drug candidates, showcasing the compound's relevance in medical chemistry (Xu, Pan, Wang, Li, Peng, Wei, Chen, & Zheng, 2017).

properties

IUPAC Name |

[5-(1,3-benzodioxol-5-yl)pyrazol-1-yl]-(4-tert-butylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3/c1-21(2,3)16-7-4-14(5-8-16)20(24)23-17(10-11-22-23)15-6-9-18-19(12-15)26-13-25-18/h4-12H,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZJBBBBUXCFZHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N2C(=CC=N2)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl][4-(tert-butyl)phenyl]methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

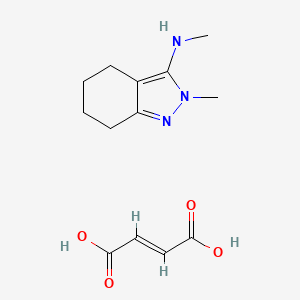

![methyl 2-(1,7-dimethyl-2,4-dioxo-9-(p-tolyl)-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2762422.png)

![3-Methoxy-N-methyl-N-[[1-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2762423.png)

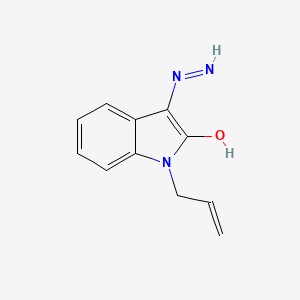

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)tetrahydrofuran-3-carboxamide](/img/structure/B2762428.png)

![N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide](/img/structure/B2762429.png)

![2-[[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]amino]benzamide](/img/structure/B2762432.png)

![3-ethyl-1-methyl-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2762434.png)

![3-(Benzenesulfonyl)-1-[4-[3-(benzenesulfonyl)propanoyl]piperazin-1-yl]propan-1-one](/img/structure/B2762438.png)